molecular formula C18H19ClN2OS B4625561 N-(pyridin-4-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride

N-(pyridin-4-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride

Cat. No.: B4625561
M. Wt: 346.9 g/mol
InChI Key: QGZRJZYGVBMIRY-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride is a compound that features a pyridine ring, a thiophene ring, and a methanamine group

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS.ClH/c1-2-18(22-11-1)14-21-17-5-3-15(4-6-17)12-20-13-16-7-9-19-10-8-16;/h1-11,20H,12-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZRJZYGVBMIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)COC2=CC=C(C=C2)CNCC3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed reactions under microwave irradiation, which promotes efficient synthesis with good substrate scope and excellent functional group compatibility . The reaction conditions often involve the use of water as a solvent, making the process environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of microwave-assisted reactions can be scaled up to industrial levels, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyridine or thiophene rings are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve mild temperatures and neutral pH to maintain the integrity of the compound .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine or thiophene compounds .

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N-ethyl-2-phenyl-N-(pyridin-4-ylmethyl)acrylamide and other pyridinium salts .

Uniqueness

N-(pyridin-4-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride is unique due to its combination of a pyridine ring, a thiophene ring, and a methanamine group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-4-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(pyridin-4-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride

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